Product packaging for Bicyclo[1.1.1]pentane-1-carboxamidine(Cat. No.:)

Bicyclo[1.1.1]pentane-1-carboxamidine

Cat. No.: B14918609
M. Wt: 110.16 g/mol
InChI Key: UREYFWPBQWECPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Fundamental Concepts of Bridged Carbocycles

Bridged carbocycles, polycyclic organic compounds containing two or more rings that share non-adjacent carbon atoms, have a rich history in organic chemistry. nih.gov Their rigid frameworks have been instrumental in the study of reaction mechanisms, stereochemistry, and the fundamental principles of chemical bonding. The nomenclature of these systems, such as bicyclo[x.y.z]alkane, systematically describes the number of carbon atoms in the bridges connecting the two bridgehead atoms.

Unique Structural Topology and Inherent Strain of the BCP Core

The Bicyclo[1.1.1]pentane core possesses a highly strained and rigid cage-like structure. soton.ac.uk This strain arises from the significant deviation of its bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. The two bridgehead carbons are inverted, pointing towards the interior of the cage, resulting in a unique "propeller-like" arrangement of the three one-carbon bridges. Despite its high strain energy, the BCP core is remarkably stable. The C1-C3 inter-bridgehead distance is exceptionally short, leading to interesting electronic properties and reactivity.

Emergence of BCPs as Key Building Blocks in Modern Organic Synthesis

Initially a subject of academic curiosity, the BCP scaffold has transitioned into a valuable building block in contemporary organic synthesis. A significant driver for this has been its recognition as a bioisostere for the para-substituted phenyl ring. researchgate.netorganic-chemistry.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. Replacing a flat, aromatic phenyl ring with a three-dimensional, saturated BCP core can lead to significant improvements in the physicochemical properties of drug candidates, such as increased solubility, enhanced metabolic stability, and improved pharmacokinetic profiles. acs.orgnih.gov

The development of synthetic methods to access functionalized BCPs has been crucial to their adoption. tandfonline.comgoogle.com Early routes were often low-yielding and limited in scope. However, the discovery of efficient methods for the synthesis of [1.1.1]propellane, a highly strained precursor, has opened the door to a wide array of functionalized BCP derivatives through strain-release reactions. drughunter.com

Strategic Relevance of Bicyclo[1.1.1]pentane-1-carboxamidine within Functionalized BCP Derivatives

Within the diverse landscape of functionalized BCPs, this compound holds particular strategic importance. The carboxamidine functional group is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a strong basic group and participate in hydrogen bonding interactions with biological targets. It is often used as a bioisostere for ureas, thioureas, and other functional groups.

The synthesis of this compound is not explicitly detailed in the current literature, but it can be logically inferred from established synthetic transformations. A plausible route would involve the conversion of the readily accessible Bicyclo[1.1.1]pentane-1-carboxylic acid or its corresponding amide or nitrile. For instance, the Pinner reaction, which transforms a nitrile into an imidate that is then converted to an amidine, is a classic and reliable method. researchgate.net Alternatively, amides can be converted to amidines through various reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2 B14918609 Bicyclo[1.1.1]pentane-1-carboxamidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

bicyclo[1.1.1]pentane-1-carboximidamide

InChI

InChI=1S/C6H10N2/c7-5(8)6-1-4(2-6)3-6/h4H,1-3H2,(H3,7,8)

InChI Key

UREYFWPBQWECPU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C(=N)N

Origin of Product

United States

Theoretical and Structural Elucidation of the Bicyclo 1.1.1 Pentane System

Advanced Analysis of BCP Core Strain Energy and Topological Features

The bicyclo[1.1.1]pentane core is characterized by a significant degree of ring strain, a consequence of the constrained geometry of its fused cyclobutane (B1203170) rings. acs.orgnih.gov The strain energy of the parent hydrocarbon is reported to be in the range of 65–68 kcal mol⁻¹, a value substantially higher than that of monocyclic alkanes like cyclopropane (B1198618) (27.5 kcal mol⁻¹). nih.govwikipedia.org This high strain energy, however, does not translate to kinetic instability; BCP derivatives are generally robust and can withstand temperatures up to approximately 300 °C. nih.gov

The strain in the BCP framework is a composite of angle strain, torsional strain, and transannular strain. libretexts.org The internal bond angles deviate significantly from the ideal tetrahedral angle of 109.5°. For instance, the C(1)-C(2)-C(3) angle is approximately 73.3°. illinois.edu Despite this high strain, the molecule is kinetically stable. acs.org Computational studies on fluorinated BCP derivatives suggest that substitution can further increase the strain energy, with the hexafluorinated cage calculated to have a strain energy of 101 kcal/mol. figshare.com

Table 1: Strain Energies of Selected Cycloalkanes

Compound Strain Energy (kcal/mol)
Cyclopropane 27.6 libretexts.org
Cyclobutane 26.3 wikipedia.org
Cyclopentane 7.4 wikipedia.org
Cyclohexane 1.3 wikipedia.org

| Bicyclo[1.1.1]pentane | 65-68 nih.govresearchgate.net |

Topological analysis of the electron density in the BCP system, using methodologies like the Atoms in Molecules (AIM) theory, provides deeper insights into its bonding. rsc.org Experimental charge density studies on a BCP derivative have confirmed the absence of a bond critical point between the two bridgehead carbon atoms. rsc.org Instead, a cage critical point, a location where the electron density is a local minimum in all directions, is found within the cage, in agreement with theoretical calculations. rsc.org This finding challenges the classical representation of a direct bond between the bridgehead carbons and highlights the unique electronic structure of the BCP core.

Orbital Hybridization and Bond Strength Characterization within the BCP Framework

The unusual geometry of the BCP core necessitates a departure from standard sp³ hybridization for its carbon atoms. Analysis of ¹J C-H coupling constants, supported by ab initio and semiempirical calculations, has established the hybridization of the orbitals used for substituent bonding. nih.gov The bridgehead carbons exhibit hybridization of approximately sp², while the methylene (B1212753) (bridge) carbons are closer to sp². nih.gov This increased p-character in the exocyclic bonding orbitals of the bridgehead carbons and increased s-character in the endocyclic C-C bonds is a direct consequence of the geometric constraints of the cage structure.

The bond strengths within the BCP framework are also noteworthy. The bridgehead C-H bonds are particularly strong, and the methylene C-H bonds have an estimated bond dissociation energy (BDE) of around 106 kcal mol⁻¹. nih.gov This high BDE presents a significant challenge for direct C-H functionalization at the bridge positions. nih.gov

Table 2: Structural Parameters of Bicyclo[1.1.1]pentane

Parameter Value Reference
C(1)-C(3) Distance (Bridgehead-Bridgehead) 1.845 Å - 1.875 Å illinois.edu
C(1)-C(2) Distance (Bridgehead-Bridge) 1.545 Å illinois.edu
C(1)-C(2)-C(3) Angle 73.3° illinois.edu

The distance between the two bridgehead carbons is significantly shorter than a typical C-C single bond, measured at approximately 1.845 Å to 1.875 Å. illinois.edu Despite this proximity, as mentioned earlier, topological analysis does not support the presence of a conventional covalent bond. rsc.org The nature of this interaction is complex and is attributed to through-space and through-bond effects within the rigid cage.

Investigating Reactive Intermediates at BCP Bridgehead and Bridge Positions

The reactivity of the BCP core is largely dictated by its unique structural and electronic properties. The bridgehead positions are particularly susceptible to the formation of reactive intermediates. The generation of radicals at the bridgehead is a common strategy in the synthesis of 1,3-disubstituted BCPs, often initiated by the addition of a radical to [1.1.1]propellane, a highly strained precursor. acs.orgchemrxiv.org The resulting bridgehead BCP radical is a key intermediate in these transformations. acs.org

Bridgehead amines on the BCP scaffold exhibit exceptional reactivity. nih.govnih.gov This enhanced nucleophilicity is attributed to a combination of low steric hindrance and favorable electronic effects arising from the cage structure. nih.govnih.govresearchgate.net The geometry and frontier molecular orbitals of BCP-amine contribute to its high intrinsic nucleophilicity, making it significantly more reactive than analogous amines on less strained systems like bicyclo[2.2.2]octane (BCO). nih.govnih.gov

Functionalization of the three equivalent secondary bridge positions is a more recent and challenging area of research. nih.gov The high strength of the methylene C-H bonds makes direct functionalization difficult. nih.gov However, the development of methods to generate reactive intermediates at these positions is of great interest as it would provide access to novel substitution patterns and expand the utility of the BCP scaffold in drug discovery and materials science. nih.gov Recent strategies have focused on radical C-H abstraction to create bridge-centered radicals, which can then be trapped by various reagents. nih.gov

Computational Methodologies for Conformational and Electronic Structure Prediction

Computational chemistry plays a crucial role in understanding the structure, stability, and reactivity of the BCP system. A variety of theoretical methods have been employed to elucidate its electronic properties and predict its behavior.

Ab initio methods , such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, have been used to perform high-level calculations of the geometric and electronic structure of BCP. aip.org These methods provide accurate predictions of bond lengths, angles, and NMR parameters. rsc.org

Density Functional Theory (DFT) is a widely used computational tool for studying BCP systems due to its balance of accuracy and computational cost. researchgate.net Various functionals, such as B3LYP and M06-2X, have been applied to investigate reaction mechanisms, predict spectroscopic properties, and analyze the stability of reactive intermediates. chemrxiv.orgresearchgate.net

Multiconfigurational self-consistent field (MCSCF) methods have been employed for systems where electron correlation is particularly important, such as in the study of the electronic structure of the related [1.1.1]propellane.

These computational approaches have been instrumental in several key areas:

Predicting NMR Spectra: High-level ab initio calculations have been performed to predict the NMR shielding and spin-spin coupling constants in BCP, showing good agreement with experimental data. rsc.org

Analyzing Bonding: Theoretical calculations have been essential in characterizing the unique bonding within the BCP cage, including the nature of the bridgehead-bridgehead interaction. chemrxiv.orgacs.org

Investigating Reaction Mechanisms: DFT and other methods have been used to model the pathways of reactions involving BCPs, such as the addition of radicals to [1.1.1]propellane and the functionalization of C-H bonds. chemrxiv.orgnih.govacs.org

Table 3: Computational Methods and Basis Sets Used in BCP Studies

Computational Method Basis Set Application Reference
MP2 cc-pVTZ Geometry Optimization
MP2/6-31G* 6-31G* Strain Energy Calculation figshare.com
DFT (B3LYP, M06-2X, etc.) Various Radical Additions, Electronic Properties chemrxiv.orgresearchgate.net
GIAO-HF/6-31G* 6-31G* NMR Chemical Shift Calculation figshare.com

The synergy between experimental work and these computational methodologies continues to deepen our understanding of the fundamental properties of the bicyclo[1.1.1]pentane system, paving the way for the design of new molecules with tailored properties for a wide range of applications.

Mechanistic Investigations of Bcp Formation and Functionalization Reactions

The synthesis and functionalization of bicyclo[1.1.1]pentane (BCP) derivatives, which are highly sought-after motifs in medicinal chemistry, are primarily achieved through transformations of [1.1.1]propellane. acs.orgnih.gov The unique reactivity of this strained precursor is the subject of extensive mechanistic investigation, providing a deeper understanding of the factors that control reaction outcomes, selectivity, and efficiency.

Advanced Computational Studies and Theoretical Calculations

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the mechanisms of chemical reactions. For BCP systems, DFT calculations are crucial for elucidating the reaction pathways involved in their synthesis and functionalization. Studies on the synthesis of nitrogen-substituted BCPs, for example, have utilized DFT to analyze the electrophilic activation of [1.1.1]propellane, showing how halogen bonding can promote nucleophilic attack by species like anilines while maintaining the stability of the BCP cage researchgate.net.

In the context of Bicyclo[1.1.1]pentane-1-carboxamidine, DFT could be employed to model its formation, such as the addition of a carboxamidine radical to [1.1.1]propellane. Such calculations would map the potential energy surface, identifying transition states and intermediates. For instance, computational analyses of similar radical additions to [1.1.1]propellane have determined the kinetic barriers for these processes to be in the range of 11-13 kcal/mol nih.gov. Furthermore, DFT is used to rationalize the high regioselectivity observed in many BCP reactions acs.org. By calculating the energies of different potential reaction pathways, researchers can predict the most likely outcomes and optimize reaction conditions for desired products.

Table 1: Representative Energy Barriers for BCP Reactions Calculated by DFT
Reaction TypeSystemCalculated ParameterValue (kcal/mol)Reference
Radical Addition to [1.1.1]propellaneAlkyl Radical + PropellaneKinetic Barrier~11-13 nih.gov
Alkyl Radical BorylationAlkyl Radical + Bpin AcceptorKinetic Barrier~15 nih.gov
C-H InsertionBCP + Model Rhodium CatalystΔG‡ (Tertiary C-H)14.9 nsf.gov
C-H InsertionBCP + Model Rhodium CatalystΔG‡ (Secondary C-H)17.2 nsf.gov

Molecular Electrostatic Potential (MEP) Analysis of BCP Surfaces

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. For BCP derivatives, MEP calculations are performed on electron density isosurfaces generated from DFT-optimized geometries nih.govmanchester.ac.ukresearchgate.net. These maps are invaluable for understanding intermolecular interactions.

For this compound, the MEP surface would be characterized by distinct regions of positive and negative potential. The carboxamidine group, with its nitrogen atoms, would present a strongly negative potential (electron-rich region), making it a prime site for hydrogen bond donation and coordination to electrophiles. Conversely, the hydrogen atoms of the amidine group and the BCP cage would exhibit positive potential (electron-poor regions), indicating their propensity to act as hydrogen bond donors. MEP analysis of related BCP structures has been instrumental in designing BCP analogs of drugs by predicting their interactions with biological targets nih.govmanchester.ac.uk. The most electronegative potentials are typically colored red, while the most positive are blue, providing a clear visual guide to the molecule's reactive surface researchgate.net.

Theoretical Prediction of Reactivity and Regioselectivity

Theoretical models are highly effective in predicting the reactivity and regioselectivity of functionalization on the BCP scaffold. Computational studies have consistently shown that reactions often favor the bridgehead (C1 and C3) positions over the bridge (C2, C4, C5) positions. For instance, in C-H functionalization reactions using rhodium catalysts, DFT calculations revealed a lower free energy barrier for insertion at the tertiary (bridgehead) C-H bond compared to the secondary C-H bonds nsf.gov. This selectivity is attributed to the stabilization of the developing positive charge in the transition state across the BCP framework nsf.gov.

Furthermore, computational studies have shed light on the differentiated reactivity between functional groups at the C2 and C3 positions. In BCP bis-boronates, a significant thermodynamic preference was calculated for the formation of an anion at the C3 (bridgehead) position over the C2 (bridge) position, explaining the observed chemoselectivity in subsequent reactions nih.govnih.gov. For this compound, these models would predict that further functionalization of the BCP core would likely occur at the opposing C3 bridgehead position, driven by both steric accessibility and electronic factors inherent to the strained cage structure.

Validation of Bioisosteric Mimicry through Computational Models

The BCP scaffold is widely recognized as a non-classical bioisostere for the 1,4-disubstituted (para) phenyl ring, a concept extensively validated through computational modeling acs.orgnih.govnih.gov. BCPs replicate the rigid, linear geometry and exit vectors of a para-substituted arene but introduce a three-dimensional, sp³-rich character that can significantly improve physicochemical properties like solubility and metabolic stability nih.govacs.org.

Computational validation involves several approaches. Molecular docking studies can predict whether a BCP-containing drug analog can fit into the same enzyme active site as its phenyl counterpart nih.gov. Overlay studies comparing the dimensions and substituent orientations of BCPs and arenes confirm the structural mimicry; the distance between bridgehead substituents on a BCP is slightly shorter (~1.9 Å) than the C1-C4 distance in a phenyl ring acs.org. Computational tools are used to compare key properties like lipophilicity (cLogP) and aqueous solubility, which are often improved in BCP analogs nih.gov. These models have proven essential for guiding medicinal chemistry programs in deciding when the replacement of a phenyl ring with a BCP moiety is a viable strategy to enhance drug-like properties acs.orgpnas.org.

Table 2: Comparison of Properties for Phenyl Ring and Bioisosteric Replacements
MoietySubstituent Separation (Approx. Å)Key FeatureImpact on PropertiesReference
para-Phenyl~2.8Aromatic, planarProne to metabolic oxidation, potential for π-π stacking acs.org
Bicyclo[1.1.1]pentane (BCP)~1.9Aliphatic, 3D, rigidImproves solubility and metabolic stability acs.orgnih.govnih.gov
Bicyclo[2.2.2]octane (BCO)~2.7Aliphatic, 3D, rigidCloser size mimic to phenyl than BCP nih.gov
Cubane (B1203433)~2.7Aliphatic, 3D, rigidEffective phenyl mimic with mixed metabolic effects dundee.ac.ukacs.org

Modeling of Non-Covalent Interactions within BCP-Containing Systems

The study of non-covalent interactions is critical for understanding crystal packing, molecular recognition, and drug-receptor binding. For BCP-containing systems, computational methods such as Hirshfeld analysis, 2D fingerprint plots, and DFT are used to model a variety of these interactions nih.govmanchester.ac.uk. X-ray analysis of BCP derivatives has revealed the presence of diverse non-covalent contacts, including halogen bonds (I···I, I···N), hydrogen bonds (N-H···O, C-H···O), and weaker H-C···H-C contacts nih.govresearchgate.nettum.de.

The carboxamidine group in this compound is a potent hydrogen bond donor and acceptor. Computational models would be used to predict the geometry and strength of these hydrogen bonds with solvent molecules or receptor site residues. These models can also reveal how the electronic nature of the bridgehead substituents influences the types of interactions that are favored nih.govtum.de. For instance, studies have shown that introducing 3D BCP units can prevent the π-π stacking that occurs between phenyl rings, a factor that can be crucial in drug design nih.govmanchester.ac.uk. Advanced simulation workflows, potentially using neural network potentials, can model these complex interaction networks in condensed phases, accounting for dynamic fluctuations and solvent effects epfl.ch.

Orbital Interaction Analysis and Hybridization Studies

Analysis of molecular orbitals provides deep insights into the bonding and reactivity of molecules. For BCP derivatives, computational studies of frontier molecular orbitals (HOMO and LUMO) are used to explain their chemical behavior. For example, analysis of the bridgehead BCP-amine showed a high-lying HOMO, corresponding to the nitrogen lone pair, which explains its high intrinsic nucleophilicity and exceptional reactivity compared to less-strained analogs nih.govresearchgate.net.

For this compound, orbital analysis would focus on the interaction between the orbitals of the carboxamidine group and the strained σ-framework of the BCP cage. The unique hybridization of the bridgehead carbons, which have increased s-character in their exocyclic bonds, influences the electronic properties of the substituent. Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify these interactions and analyze charge distribution nih.gov. Furthermore, studies have shown that bridgehead BCP radicals exhibit partial sp² character, a feature that influences their reactivity and can be leveraged in synthetic strategies nih.gov. The topology of the electron density, analyzed through the Quantum Theory of Atoms in Molecules (QTAIM), can also be examined to characterize the nature of the bonds within the strained cage, identifying bond critical points to describe the bonding interactions acs.org.

Spectroscopic and Crystallographic Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of bicyclo[1.1.1]pentane (BCP) derivatives. The rigid and highly symmetric nature of the BCP core gives rise to distinctive NMR spectra that allow for detailed structural analysis.

The ¹H NMR spectrum of a BCP derivative is typically characterized by two main signals corresponding to the bridgehead and bridging (methylene) protons. For Bicyclo[1.1.1]pentane-1-carboxamidine, the six equivalent bridging protons (CH₂) would appear as a singlet, while the single bridgehead proton (CH) gamma to the substituent would also be a singlet. The chemical shifts are influenced by the electronic nature of the substituent at the C1 position.

The ¹³C NMR spectrum provides further confirmation of the BCP core structure. nih.govacs.org It will typically show distinct signals for the substituted bridgehead carbon (C1), the unsubstituted bridgehead carbon (C3), and the three equivalent methylene (B1212753) bridge carbons (C2, C4, C5). The carboxamidine carbon would also be observable, typically at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Bridgehead CH (C3) ~2.50 ~55.0
Bridge CH₂ (C2,4,5) ~2.40 ~45.0
Substituted Bridgehead C (C1) - ~30.0
Carboxamidine C - ~160.0
Amidine NH/NH₂ Variable (broad) -

Note: Values are estimated based on data for similar BCP derivatives. nih.govacs.orguniv.kiev.uarsc.org

Analysis of one-bond carbon-proton coupling constants (¹JC-H) offers significant insight into the hybridization of the carbon orbitals in the strained BCP framework. nih.gov The high degree of s-character in the C-H bonds of the BCP core results in relatively large ¹JC-H values. For the parent bicyclo[1.1.1]pentane, the hybridization of the bridgehead and bridge carbon orbitals involved in C-H bonding has been determined to be approximately sp² and sp².⁵, respectively, based on coupling constant analysis. nih.gov Studying these coupling constants in this compound can confirm the integrity of the cage structure and provide information on the electronic effects of the carboxamidine substituent. Long-range couplings, such as the ⁴J(H,H) coupling between the two bridgehead protons, are also characteristic of the BCP system and can be as large as 18 Hz. scielo.org.ar

High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Mechanistic Probes

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the molecular formula. nih.govresearchgate.net This technique is essential for distinguishing the target compound from potential isomers or impurities. Electrospray ionization (ESI) is a common method used for the HRMS analysis of polar molecules like this compound, often observing the protonated molecular ion [M+H]⁺. nih.govacs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray diffraction analysis of a suitable single crystal would elucidate how molecules of this compound pack in the crystal lattice. This information is crucial for understanding the physical properties of the solid material. The rigid, rod-like nature of the BCP core often influences the crystal packing, which can lead to well-ordered crystalline structures. researchgate.netchemrxiv.org Studies on various BCP derivatives have revealed diverse packing motifs, from simple layered arrangements to more complex networks. chemrxiv.orgchemrxiv.org

Table 2: List of Compounds Mentioned

Compound Name
This compound

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule by probing its vibrational modes. When applied to this compound, these methods would provide a characteristic spectral fingerprint, revealing the presence of both the strained bicyclic cage and the carboxamidine moiety. While a dedicated, fully assigned experimental spectrum for this compound is not extensively documented in publicly available literature, a detailed analysis can be constructed from the well-established spectroscopic features of its constituent parts: the bicyclo[1.1.1]pentane (BCP) core and the carboxamidine functional group.

The vibrational spectrum of the parent Bicyclo[1.1.1]pentane hydrocarbon is well-characterized. oregonstate.eduresearchgate.net Due to its high D3h symmetry, certain vibrational modes are exclusively IR or Raman active, while others can be active in both. oregonstate.edu The introduction of the carboxamidine group at a bridgehead position reduces this symmetry, which may lead to vibrational modes that were previously forbidden becoming active. Nonetheless, the fundamental vibrations of the BCP cage are expected to be present.

The carboxamidine group, -C(=NH)NH₂, possesses several characteristic vibrational modes, including N-H stretching, C=N stretching, and N-H bending vibrations. The precise frequencies of these modes can be influenced by hydrogen bonding. researchgate.net The analysis of these bands is crucial for confirming the presence and structural integrity of this functional group.

Detailed research findings on the parent BCP cage and related carboxamidine compounds allow for a reliable prediction of the key spectral features of this compound.

Detailed Research Findings

Bicyclo[1.1.1]pentane (BCP) Core: Studies on the IR and Raman spectra of bicyclo[1.1.1]pentane have identified several key vibrational bands. researchgate.net An analysis of the rovibronic structure of certain bands has provided precise values for its moments of inertia. researchgate.net The Raman spectra of BCP are noted for the extraordinarily large scattering intensity of the bridgehead C-H stretching mode, a feature that has been investigated through theoretical calculations. nih.govnih.gov This intense Raman signal for the bridgehead C-H stretch is a key identifier for the BCP core. Cage deformation and breathing modes also give rise to characteristic signals, though typically at lower wavenumbers.

Carboxamidine Functional Group: The vibrational characteristics of the carboxamidine group can be inferred from studies on related molecules, such as salts of 1H-pyrazole-1-carboxamidine. researchgate.net The spectra are dominated by bands corresponding to N-H and C=N stretching, as well as N-H bending (scissoring) modes. Primary amines and imines typically show N-H stretching absorptions in the 3500-3300 cm⁻¹ region. studylib.net The C=N stretching vibration is expected to appear in the 1690-1640 cm⁻¹ range, a region that can sometimes overlap with C=C stretching or N-H bending vibrations. The NH₂ group will also exhibit a characteristic scissoring (bending) vibration, typically around 1650-1580 cm⁻¹. studylib.net

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from its structural components.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)SpectroscopyIntensity
Asymmetric & Symmetric N-H Stretch-NH₂ (Amidine)3500 - 3300IR, RamanStrong-Medium
N-H Stretch=N-H (Amidine)3400 - 3300IR, RamanMedium
Bridgehead C-H StretchBCP Cage~3000IR, RamanStrong in Raman
Methylene C-H StretchBCP Cage2950 - 2850IR, RamanStrong-Medium
C=N StretchAmidine1690 - 1640IR, RamanStrong-Medium
N-H Bending (Scissoring)-NH₂ (Amidine)1650 - 1580IRStrong
BCP Cage Deformation/BreathingBCP Cage1250 - 800IR, RamanMedium-Weak
C-N StretchAmidine1360 - 1080IRMedium

Strategic Utility of Bicyclo 1.1.1 Pentane 1 Carboxamidine in Advanced Synthetic Chemistry

Bicyclo[1.1.1]pentane as a Three-Dimensional Molecular Rod and Stiffening Element

The bicyclo[1.1.1]pentane cage is characterized by a unique "propeller-like" structure with two bridgehead carbons connected by three two-carbon bridges. This arrangement results in a rigid, linear scaffold where the substituents at the C1 and C3 bridgehead positions are held at a fixed distance of approximately 1.85 Å with a 180° exit vector. researchgate.net This property makes the BCP unit an exceptional three-dimensional molecular rod, capable of introducing structural rigidity and precise spatial orientation into larger molecules.

In polymer and materials science, the incorporation of BCP units into polymer backbones has been shown to significantly enhance their stiffness and thermal stability. The rigid nature of the BCP cage restricts conformational flexibility, leading to materials with higher glass transition temperatures and improved mechanical properties. This "stiffening element" effect is a direct consequence of the constrained geometry of the bicyclic system.

Applications as a Bioisostere in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental concept in drug discovery. The BCP scaffold has emerged as a highly effective bioisostere for several common structural motifs, offering a means to escape the "flatland" of traditional aromatic compounds and explore new chemical space with improved physicochemical properties.

The 1,3-disubstituted BCP moiety is an excellent bioisosteric replacement for a para-substituted benzene (B151609) ring. researchgate.net The bridgehead substituents of the BCP cage perfectly replicate the linear trajectory of the substituents in a 1,4-disubstituted arene. researchgate.net While other caged hydrocarbons like cubane (B1203433) and bicyclo[2.2.2]octane also offer this linear arrangement, BCPs are often more synthetically accessible and can confer more favorable physicochemical properties. researchgate.net The replacement of a phenyl ring with a BCP cage can lead to significant improvements in aqueous solubility, metabolic stability, and cell permeability, while often maintaining or even enhancing biological activity. researchgate.netenamine.net

Featurepara-Substituted Benzene1,3-Disubstituted Bicyclo[1.1.1]pentane
Geometry PlanarThree-Dimensional
Substituent Exit Angle 180°180°
Substituent Distance ~2.8 Å~1.85 Å
Lipophilicity (cLogP) HigherLower
Metabolic Stability Prone to oxidationGenerally more stable
Aqueous Solubility LowerHigher

While the mimicry of para-substituted rings is the most common application, recent advances have demonstrated the potential of functionalized BCPs to act as bioisosteres for ortho- and meta-substituted arenes. nih.gov Specifically, 1,2-difunctionalized BCPs can adopt conformations that approximate the spatial arrangement of substituents in these aromatic systems. nih.govpnas.org This development has opened up new avenues for medicinal chemists to fine-tune ligand-receptor interactions and explore novel binding modes. The synthesis of these non-linear BCP derivatives is more challenging but offers access to previously inaccessible chemical space. nih.gov

The compact and sterically demanding nature of the BCP cage makes it an effective bioisostere for the tert-butyl group. semanticscholar.orgfrontiersin.org This substitution can be particularly advantageous in modulating a compound's lipophilicity and metabolic stability. The BCP core is less susceptible to oxidative metabolism compared to a tert-butyl group, which can undergo hydroxylation.

Furthermore, the linear geometry of 1,3-disubstituted BCPs allows them to serve as non-planar mimics of internal alkynes. semanticscholar.orgfrontiersin.org This replacement can improve the aqueous solubility and metabolic profile of a molecule while maintaining the rigid, linear spacing between two points of attachment.

Original MoietyBCP BioisostereKey Advantages of Replacement
tert-Butyl GroupBicyclo[1.1.1]pentan-1-ylImproved metabolic stability, modulated lipophilicity
Internal AlkyneBicyclo[1.1.1]pentane-1,3-diylIncreased aqueous solubility, enhanced 3D character

Bicyclo[1.1.1]pentylamines (BCPAs) have been recognized as valuable three-dimensional surrogates for anilines. frontiersin.org The replacement of a planar, electron-rich aniline (B41778) ring with a saturated, rigid BCPA can lead to improved metabolic stability and altered basicity, which can be beneficial for optimizing pharmacokinetic properties. frontiersin.org

The BCP unit can also be employed as a surrogate for flexible alkyl chains. By inserting a BCP cage into a carbon chain, it is possible to introduce conformational constraint and create a more defined molecular shape. This can be a powerful strategy for improving binding affinity and selectivity by reducing the entropic penalty associated with the binding of a flexible ligand.

Building Block for Diverse Molecular Scaffolds

Bicyclo[1.1.1]pentane-1-carboxamidine is a bifunctional building block that combines the rigid BCP core with a versatile carboxamidine group. While specific examples of its application in the synthesis of diverse molecular scaffolds are not extensively documented in the literature, its potential can be inferred from the well-established reactivity of the carboxamidine functionality.

The carboxamidine group is a valuable synthon for the construction of various nitrogen-containing heterocycles, such as pyrimidines, triazines, and imidazoles. The reaction of this compound with 1,3-dicarbonyl compounds, for instance, would be expected to yield BCP-substituted pyrimidines. Similarly, reactions with other bifunctional electrophiles could provide access to a wide range of heterocyclic systems, each bearing the unique 3D BCP moiety.

The incorporation of the BCP scaffold into these heterocyclic systems via the carboxamidine handle offers a powerful strategy for creating novel molecular entities with precisely defined three-dimensional structures. These BCP-decorated scaffolds are of significant interest in drug discovery, as they allow for the exploration of new regions of chemical space and the development of next-generation therapeutic agents with improved pharmacological profiles. The synthesis of BCP derivatives as building blocks for medicinal chemistry is an active area of research, with various functional groups being installed on the BCP core to facilitate further synthetic transformations. enamine.netresearchgate.net

Construction of Complex BCP-Containing Architectures

The bicyclo[1.1.1]pentane (BCP) framework has become a valuable building block in the design of complex molecules, primarily due to its rigid, linear, and three-dimensional structure. nih.gov As a bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups, the BCP motif offers a pathway to escape the "flatland" of traditional aromatic systems in medicinal chemistry. nih.govnih.gov The incorporation of BCP units can lead to significant improvements in physicochemical properties such as aqueous solubility, metabolic stability, and membrane permeability. researchgate.net

The synthesis of complex architectures containing the BCP core often relies on the functionalization of [1.1.1]propellane, a highly strained precursor. researchgate.netfrontiersin.org Radical addition reactions to [1.1.1]propellane are a common strategy to introduce functionality at the bridgehead positions, allowing for the construction of diverse BCP derivatives. researchgate.net For instance, the direct addition of semicarbazides to [1.1.1]propellane in the presence of an iron(II) phthalocyanine (B1677752) catalyst provides a straightforward, one-step access to BCP carboxamides. researchgate.net This method represents a significant improvement over previously reported multi-step syntheses. researchgate.net

Furthermore, multi-component reactions have been developed to rapidly assemble complex BCP-containing molecules. A visible light-triggered cascade atom transfer radical addition (CATRA) reaction, for example, utilizes simple alkenes, readily available alkyl iodides, and [1.1.1]propellane as starting materials to create intricate BCP scaffolds in a single step. chemrxiv.org This approach is operationally simple and demonstrates broad substrate scope, enabling the synthesis of a wide range of functionalized BCPs. chemrxiv.org

The strategic incorporation of the BCP moiety has been demonstrated in the synthesis of analogs of bioactive molecules. By replacing a central para-substituted fluorophenyl ring with a BCP unit in a known γ-secretase inhibitor, researchers developed a compound with equipotent enzyme inhibition but with markedly improved passive permeability and aqueous solubility. researchgate.net This highlights the practical utility of BCPs in constructing complex, biologically active molecules with enhanced drug-like properties. researchgate.netbldpharm.com

Divergent Synthesis from Common BCP Intermediates

A key strategy in leveraging the BCP scaffold for molecular diversity is the use of common, functionalized intermediates that can be elaborated into a variety of downstream products. Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is one such versatile intermediate, providing two points for chemical modification. nih.gov Large-scale synthesis of this diacid has been achieved through a flow photochemical reaction of propellane with diacetyl, followed by a haloform reaction. nih.gov From this common precursor, a range of BCP-containing building blocks, including alcohols, amines, and amino acids, can be prepared on a gram scale. nih.gov

Another pivotal intermediate is bicyclo[1.1.1]pentan-1-amine, which serves as a saturated bioisostere for aniline. frontiersin.orgtcichemicals.com Scalable syntheses of this amine have been developed, providing a valuable starting material for the introduction of the BCP core into various molecular scaffolds. tcichemicals.com The development of radical chemistry has enabled the direct amination of [1.1.1]propellane, offering a more direct route to BCP-amines. frontiersin.org

The concept of divergent synthesis is further exemplified by the preparation of 1,2-difunctionalized BCPs, which can act as mimics for ortho- and meta-substituted arenes. nih.govpnas.org A versatile synthetic platform has been established to access these previously challenging building blocks, starting from a common intermediate. nih.govpnas.org This platform allows for the synthesis of BCPs bearing alcohol, amine, and carboxylic acid functional handles at the 1 and 2 positions. pnas.org These functionalized intermediates can then be used to prepare a variety of drug bioisosteres and molecular matched pairs for in-depth ADME (absorption, distribution, metabolism, and excretion) investigations. pnas.org

The utility of these common intermediates is underscored by their application in the late-stage modification of bioactive molecules, which is a crucial aspect of modern drug discovery. researchgate.net The ability to readily access a diverse array of functionalized BCP building blocks from a few key intermediates greatly facilitates the exploration of structure-activity relationships and the optimization of lead compounds.

Integration into Click Chemistry Protocols

While direct examples of this compound in click chemistry are not extensively documented, the functional handles available on BCP intermediates provide clear avenues for their integration into such protocols. Click chemistry, characterized by its high efficiency, selectivity, and biocompatibility, often relies on the reaction of azides and alkynes.

The versatile BCP building blocks, such as those bearing carboxylic acid or amine functionalities, can be readily converted into the necessary precursors for click reactions. For instance, a BCP-carboxylic acid can be transformed into a BCP-alkyne through standard synthetic transformations. Similarly, a BCP-amine can be converted to a BCP-azide. These functionalized BCPs can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for the facile conjugation of the BCP moiety to other molecules.

The development of synthetic routes to functionalized BCPs with a wide tolerance for various chemical groups is crucial for their application in click chemistry. rsc.org The ability to synthesize BCPs bearing halides, for example, provides a handle for further functionalization, including the introduction of azide (B81097) or alkyne groups. rsc.org The robust nature of the BCP core ensures its stability under the mild conditions typically employed in click chemistry reactions. The integration of BCP scaffolds into click chemistry protocols would provide a powerful tool for rapidly generating novel and diverse molecular architectures for applications in drug discovery, materials science, and chemical biology.

Ligand Design in Catalysis using BCP Scaffolds

The rigid and well-defined geometry of the bicyclo[1.1.1]pentane scaffold makes it an attractive platform for the design of novel ligands in catalysis. The linear disposition of substituents at the 1 and 3 positions allows for the creation of straight-shaped diphosphine ligands, which are isosteres of 1,4-bis(diphenylphosphino)benzenes. nih.gov These BCP-based diphosphine ligands have been synthesized through the reaction of [1.1.1]propellane with phosphine-containing radicals. nih.gov

The resulting BCP-diphosphine derivatives have been successfully employed in the generation of metal complexes. For instance, a straight-shaped gold complex and a europium-based coordination polymer have been prepared using these novel ligands. nih.gov The unique steric and electronic properties of the BCP backbone can influence the coordination geometry and catalytic activity of the resulting metal complexes.

The modular synthesis of these BCP-based ligands allows for the tuning of their properties by varying the substituents on the phosphorus atoms. This tunability is a key aspect of ligand design, as it enables the optimization of catalyst performance for specific chemical transformations. The exploration of BCP scaffolds in ligand design is an emerging area with the potential to provide new classes of catalysts with unique reactivity and selectivity. The inherent three-dimensionality of the BCP core can also be exploited to create chiral ligands for asymmetric catalysis, further expanding their potential utility.

Contribution to Chemical Space Expansion and Molecular Diversity

The bicyclo[1.1.1]pentane motif has made a significant contribution to the expansion of chemical space and the generation of molecular diversity, particularly in the context of drug discovery. nih.gov The drive to "escape from flatland" has led medicinal chemists to seek out three-dimensional scaffolds that can improve the physicochemical and pharmacological properties of drug candidates. nih.govnih.gov The BCP core, as a saturated bioisostere of the flat phenyl ring, offers a robust solution to this challenge. researchgate.netbldpharm.com

By replacing aromatic rings with BCP units, chemists can access novel chemical space with improved drug-like properties. researchgate.netnih.gov This substitution often leads to increased aqueous solubility, enhanced metabolic stability, and improved passive permeability. researchgate.net For example, the replacement of a phenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in a 4-fold increase in Cmax and AUC values in a mouse model, demonstrating the profound impact of this bioisosteric replacement on oral absorption. researchgate.net

The development of synthetic methodologies to access a wide array of functionalized BCPs has been instrumental in their adoption. researchgate.netnih.govrsc.org The ability to create 1,2-difunctionalized BCPs as ortho- and meta-substituted benzene analogs further expands the accessible chemical space. nih.govpnas.org This allows for a more nuanced exploration of structure-activity relationships around a three-dimensional core.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Greener Synthetic Routes

The increasing demand for BCP derivatives in drug discovery has spurred the development of more efficient, scalable, and environmentally friendly synthetic methodologies. nih.govnih.gov A significant advancement is the move towards continuous flow processes for the synthesis of [1.1.1]propellane, the key precursor to most BCPs. researchgate.net This technology offers superior control over reaction conditions, enhances safety, and allows for on-demand generation, overcoming the challenges associated with the handling and storage of the highly strained and reactive propellane. springernature.comresearchgate.net

Large-scale synthesis of key intermediates like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has also been a major focus. nih.govacs.org One notable development employs a mercury-lamp-free and quartz-vessel-free photochemical reaction in a flow system, enabling the production of kilogram quantities of a diketone precursor within hours. nih.govacs.org Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of BCPs. acs.org This approach allows for the addition of organic halides to [1.1.1]propellane under mild conditions, demonstrating broad substrate scope and high functional group tolerance, which is particularly valuable for late-stage functionalization in drug discovery programs. acs.orgacs.org

Table 1: Comparison of Synthetic Routes to BCPs

Method Precursor Key Features Advantages
Batch Synthesis 1,3-dibromobicyclo[1.1.1]pentane Intramolecular reductive coupling Well-established, suitable for smaller scales
Continuous Flow 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane On-demand generation of [1.1.1]propellane Improved safety, scalability, and control researchgate.net
Photochemical Flow [1.1.1]propellane and diacetyl Mercury-free, quartz-free irradiation High throughput, suitable for kg-scale production nih.govacs.org

| Photoredox Catalysis | [1.1.1]propellane and organic halides | Visible light-mediated radical addition | Mild conditions, high functional group tolerance acs.org |

Exploration of Underexplored Functionalization Patterns

While the functionalization of BCPs at the bridgehead (C1 and C3) positions is well-established, derivatization at the bridge (C2) methylene (B1212753) positions has remained a significant synthetic challenge and an emerging field of research. nih.govresearchgate.net Accessing these bridge-substituted BCPs provides novel vectors for substituent placement, opening up new chemical space for drug discovery and materials science. nih.govresearchgate.net

Recent breakthroughs have focused on strategies to access these previously elusive substitution patterns. One approach involves the intramolecular cyclization of readily available cyclobutanones to construct multisubstituted BCPs, including those with functional groups at the C2 position. researchgate.net Another innovative strategy, termed "skeletal editing," enables the conversion of azabicyclo[2.1.1]hexanes (aza-BCHs) into bridge-functionalized BCPs through a nitrogen-deleting deamination process. nih.gov This method provides a modular sequence to access valuable 1,2-substituted BCPs. nih.gov The development of platforms for the synthesis of 1,2-difunctionalized BCPs, which can act as mimetics for ortho- and meta-substituted arenes, represents a significant step forward in expanding the utility of the BCP core as a versatile bioisostere. pnas.org

Advancements in Asymmetric Synthesis of BCP Derivatives

The synthesis of chiral, enantioenriched BCPs is crucial for their application in medicinal chemistry, as stereochemistry plays a vital role in biological activity. chinesechemsoc.org Consequently, there has been a significant focus on developing catalytic asymmetric methodologies to access α-chiral BCPs, where a stereocenter is adjacent to the BCP core. rsc.orgacs.org

Several innovative strategies have been reported. One approach involves a multicatalytic asymmetric radical addition to [1.1.1]propellane, where a photocatalyst and an organocatalyst work in concert to generate enantioenriched BCPs directly from simple aldehydes. researchgate.net Another powerful method is the enantioselective multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate, catalyzed by an N-heterocyclic carbene (NHC), which provides α-chiral 1,3-difunctionalized BCPs with excellent enantioselectivity. acs.org Furthermore, enantioselective C-H activation has been successfully applied to BCPs, allowing for the creation of enantioenriched products while preserving the carbocyclic framework. springernature.com The development of SuFEx (Sulfur(VI) Fluoride Exchange) reactions has also enabled the asymmetric synthesis of novel BCP sulfoximines. chemrxiv.org

Expanded Utility of BCPs in Materials Science and Supramolecular Chemistry

Beyond their role as bioisosteres, the rigid rod-like structure of 1,3-disubstituted BCPs makes them highly attractive components for materials science and supramolecular chemistry. nih.gov They have been investigated as molecular rods, linkers in metal-organic frameworks (MOFs), and components of liquid crystals. nih.gov

The synthesis of BCP-derived azides and terminal alkynes has provided valuable building blocks for "click" chemistry, a set of powerful and reliable reactions for assembling complex molecular architectures. researchgate.net These BCP "click" reagents are promising for applications in bioconjugation, drug discovery, and materials science. researchgate.net The unique three-dimensional structure of the BCP unit can also be exploited in supramolecular chemistry. For instance, the presence of a BCP scaffold can prevent the π-π stacking that typically occurs between phenyl rings, allowing for the design of materials with specific and controlled intermolecular interactions. nih.gov The incorporation of fluoro-substituted BCPs is also expected to find significant application in both medicinal and supramolecular chemistry due to the unique properties imparted by fluorine. nih.gov

Refined Computational Models for Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting the unique properties and reactivity of the strained BCP core. springernature.comacs.org Density Functional Theory (DFT) calculations and other computational analyses are routinely used to study non-covalent interactions, electronic structure, and reaction mechanisms involving BCP derivatives. nih.govscm.com

These computational models have provided crucial insights, for example, into the nature of halogen and hydrogen bonding involving the BCP scaffold, which is vital for designing BCP analogs of drugs that can interact effectively with biological targets. nih.gov Mechanistic studies guided by computational analysis have been instrumental in the development of novel synthetic methods, such as the directed C-H functionalization of BCPs. researchgate.net Computational analysis has also been used to understand the stability of reaction intermediates, for instance, showing the importance of an aryl substituent in stabilizing a diradical intermediate during a sequential carbene reaction to form BCPs. acs.org These refined models allow for a more predictive approach to the design of new BCP-containing molecules with desired properties and reactivity.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Chemical Biology

The intersection of synthetic chemistry and chemical biology is where the BCP scaffold has arguably had its most significant impact. The concept of using BCPs as bioisosteres to "escape from flatland" has been a powerful strategy in modern drug discovery to improve the properties of drug candidates. nih.govnih.gov This interdisciplinary approach has led to the discovery of potent and orally available inhibitors of therapeutic targets like indoleamine-2,3-dioxygenase 1 (IDO1), where replacing a phenyl ring with a BCP core mitigated metabolic instability. nih.gov

This synergy is further exemplified by the synthesis and biological evaluation of BCP-containing analogues of complex natural products. For example, BCP-containing mimics of Lipoxin A₄, an important driver of inflammation resolution, have been synthesized and screened for their anti-inflammatory activity. nih.govnih.gov This research, which combines complex asymmetric synthesis with biological assays, demonstrates the power of using BCPs to create novel chemical probes and potential therapeutics. nih.govnih.gov The continued collaboration between synthetic chemists and chemical biologists is expected to further unlock the potential of the BCP scaffold in modulating biological systems and developing next-generation medicines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.